2,4,5-Trichlorobenzotrichloride
Overview
Description
2,4,5-Trichlorobenzotrichloride is a chemical compound that belongs to the class of chlorinated aromatic compounds. It is commonly used in various industries, including medical, environmental, and industrial research. This compound is known for its stability and reactivity, making it a valuable intermediate in the synthesis of other chemicals.
Preparation Methods
2,4,5-Trichlorobenzotrichloride can be synthesized through several methods. One common method involves the chlorination of p-chlorobenzotrichloride with chlorine or an agent that releases chlorine at a temperature between 0°C and 180°C . This process results in the formation of this compound along with other chlorinated by-products. Industrial production methods often involve the use of ferric chloride as a catalyst to enhance the reaction efficiency and yield .
Chemical Reactions Analysis
2,4,5-Trichlorobenzotrichloride undergoes various chemical reactions, including substitution, reduction, and oxidation. Common reagents used in these reactions include chlorine, sodium hydroxide, and reducing agents like lithium aluminum hydride. For instance, the compound can undergo nucleophilic substitution reactions to form different derivatives, depending on the reagents and conditions used . Major products formed from these reactions include other chlorinated aromatic compounds and intermediates used in further chemical synthesis.
Scientific Research Applications
2,4,5-Trichlorobenzotrichloride has a wide range of applications in scientific research. In chemistry, it is used as an intermediate in the synthesis of various organic compounds. In biology, it is studied for its potential effects on living organisms and its role in environmental pollution. In medicine, it is investigated for its potential use in drug development and as a precursor for pharmaceuticals. Additionally, it is used in industrial research for the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 2,4,5-Trichlorobenzotrichloride involves its interaction with molecular targets and pathways in biological systems. It can act as a chlorinating agent, introducing chlorine atoms into organic molecules. This reactivity is due to the presence of multiple chlorine atoms in its structure, which makes it highly electrophilic. The compound can also undergo redox reactions, affecting cellular processes and metabolic pathways .
Comparison with Similar Compounds
2,4,5-Trichlorobenzotrichloride can be compared with other similar compounds such as 2,4,5-Trichlorophenol and 2,4,5-Trichlorophenoxyacetic acid. These compounds share similar chlorinated aromatic structures but differ in their functional groups and reactivity. For example, 2,4,5-Trichlorophenol is used as a disinfectant and pesticide, while 2,4,5-Trichlorophenoxyacetic acid is a herbicide . The unique properties of this compound, such as its stability and reactivity, make it distinct from these related compounds.
Properties
IUPAC Name |
1,2,4-trichloro-5-(trichloromethyl)benzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Cl6/c8-4-2-6(10)5(9)1-3(4)7(11,12)13/h1-2H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNWXVFFEHIPOMX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Cl)Cl)C(Cl)(Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Cl6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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